1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including oxadiazole, fluorophenyl, and thienopyrimidine. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-ethylbenzonitrile with hydrazine hydrate and an appropriate oxidizing agent to form the 1,2,4-oxadiazole ring.
Attachment of the fluorophenyl group: The 2-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Construction of the thienopyrimidine core: This involves the cyclization of a suitable precursor, such as a thiophene derivative, with a urea or guanidine derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Materials Science: Its electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Research: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-chlorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-bromophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly suitable for certain applications in medicinal chemistry and materials science, where these properties are advantageous.
Properties
Molecular Formula |
C23H17FN4O3S |
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Molecular Weight |
448.5 g/mol |
IUPAC Name |
1-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17FN4O3S/c1-2-14-7-9-15(10-8-14)21-25-19(31-26-21)13-27-18-11-12-32-20(18)22(29)28(23(27)30)17-6-4-3-5-16(17)24/h3-12H,2,13H2,1H3 |
InChI Key |
UKLJKTLTPOTUCC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |
Origin of Product |
United States |
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